Product packaging for 3-Mercaptohexyl acetate(Cat. No.:CAS No. 136954-20-6)

3-Mercaptohexyl acetate

Katalognummer: B033392
CAS-Nummer: 136954-20-6
Molekulargewicht: 176.28 g/mol
InChI-Schlüssel: JUCARGIKESIVLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Significance of 3-Mercaptohexyl Acetate (B1210297) in Biochemical Pathways

The formation of 3-mercaptohexyl acetate is intrinsically linked to the metabolic activities of yeast, particularly Saccharomyces cerevisiae, during fermentation processes. ajevonline.org While not typically present in raw grape juice, 3-MHA is synthesized by yeast from its precursor, 3-mercaptohexan-1-ol (3-MH). acs.orgnih.gov This conversion is an acetylation reaction, where an acetyl group is transferred to 3-MH. acs.org

The biochemical journey to 3-MHA begins with non-volatile precursors in grapes, such as cysteine-conjugated and glutathione-conjugated mercaptans. ajevonline.orgacs.org During fermentation, yeast enzymes with carbon-sulfur lyase activity release the volatile thiol 3-MH from these precursors. acs.org Subsequently, yeast acetyltransferase (ATF) enzymes can modify 3-MH to produce 3-MHA. acs.org Research has shown that both sulfur and nitrogen metabolism in yeast play a crucial role in regulating the synthesis of both 3-MH and 3-MHA. nih.gov The availability of precursors like (E)-2-hexen-1-ol and a sulfur donor can also drive the production of these aroma thiols. ajevonline.org

Enantiomeric Considerations of this compound in Research

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-3-mercaptohexyl acetate and (S)-3-mercaptohexyl acetate. The study of these enantiomers is critical as they can exhibit different properties, including distinct aromas and perception thresholds. researchgate.net

R and S Enantiomers and Stereoisomeric Distribution

Research has focused on determining the distribution of the (R) and (S) enantiomers of 3-MHA in various natural products, particularly wine. In dry white Sauvignon blanc and Semillon wines, the ratio of the (R) to (S) enantiomers of 3-MHA is approximately 30:70. researchgate.netnih.gov Interestingly, this ratio appears to remain constant throughout the alcoholic fermentation process. researchgate.netnih.gov This is in contrast to its precursor, 3-MH, where the enantiomeric ratio can change during fermentation. researchgate.netnih.gov

Olfactory Differences between Enantiomers

The two enantiomers of this compound possess distinct olfactory characteristics and perception thresholds. The (R)-enantiomer is often described as having a passion fruit aroma. researchgate.netnih.gov In contrast, the (S)-enantiomer is characterized by a more herbaceous or boxwood-like scent. researchgate.netnih.gov

Furthermore, their perception thresholds differ. The (R)-enantiomer has a higher perception threshold, making it less odoriferous than the (S)-enantiomer. acs.orgresearchgate.netnih.gov This highlights the importance of stereochemistry in determining the sensory impact of this potent aroma compound.

EnantiomerAroma DescriptionPerception Threshold (ng/L in hydroalcoholic solution)
(R)-3-Mercaptohexyl Acetate Passion fruit researchgate.netnih.gov9 researchgate.netnih.gov
(S)-3-Mercaptohexyl Acetate Herbaceous, boxwood researchgate.netnih.gov2.5 researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2S B033392 3-Mercaptohexyl acetate CAS No. 136954-20-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-sulfanylhexyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCARGIKESIVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCOC(=O)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869866
Record name 3-Sulfanylhexyl acetate
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Molecular Weight

176.28 g/mol
Source PubChem
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Physical Description

clear liquid
Record name 3-Mercaptohexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

186.00 °C. @ 760.00 mm Hg
Record name (S)-3-Mercaptohexyl acetate
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Solubility

insoluble in water; soluble in ethanol and heptane
Record name 3-Mercaptohexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.991-0.996
Record name 3-Mercaptohexyl acetate
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CAS No.

136954-20-6, 145937-71-9
Record name 3-Sulfanylhexyl acetate
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Record name 3-Sulfanylhexyl acetate
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Record name 1-Hexanol, 3-mercapto-, 1-acetate
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Record name 3-Sulfanylhexyl acetate
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Record name 1-Hexanol, 3-mercapto-, 1-acetate
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Record name 3-SULFANYLHEXYL ACETATE
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Record name (S)-3-Mercaptohexyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biogenesis and Metabolic Pathways of 3 Mercaptohexyl Acetate

Precursors and Conjugates of 3-Mercaptohexyl Acetate (B1210297)

The formation of 3-MHA begins with odorless, sulfur-containing precursors present in grape must, malt (B15192052), and hops. oenobrands.comresearchgate.net These precursors exist in conjugated forms, primarily linked to amino acids or peptides, which are then transported into the yeast cell for conversion. The primary alcohol, 3-mercaptohexan-1-ol (3MH), is first released from these conjugates and subsequently esterified by yeast to form the more aromatic 3-MHA. researchgate.netacs.org

Cysteine S-conjugates (e.g., S-3-(hexane-1-ol)-cysteine)

The most direct precursor to the volatile thiol 3MH is its S-cysteine conjugate, S-3-(hexan-1-ol)-L-cysteine (Cys-3MH). une.edu.auresearchgate.net This compound is a non-volatile molecule where the thiol group of what will become 3MH is bound to the amino acid cysteine. winetocellar.co.nz During fermentation, yeast takes up Cys-3MH and utilizes specific enzymes to cleave the carbon-sulfur bond, releasing the free 3MH. acs.org Studies have shown that the conversion of Cys-3MH to 3MH by yeast is significantly more efficient compared to the conversion from glutathione (B108866) conjugates. une.edu.au

Glutathione conjugates (e.g., S-3-glutathionylhexanol)

Another key precursor is the glutathione conjugate, S-3-(hexan-1-ol)-glutathione (GSH-3MH or Glut-3-MH). une.edu.auacs.org Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine. In this conjugate, the thiol is bound to the cysteine residue within the glutathione molecule. winetocellar.co.nz The conversion of GSH-3MH to 3MH is a multi-step process that is less direct than the pathway from Cys-3MH. une.edu.auacs.org Research indicates that 3MH formation from GSH-3MH is considerably less efficient than from Cys-3MH. une.edu.au However, interestingly, when 3MH is formed from the glutathione conjugate, its subsequent esterification to the more potent aromatic compound 3-MHA occurs at a higher rate. une.edu.au

Cysteinylglycine (B43971) Conjugates

The metabolic pathway from GSH-3MH to Cys-3MH involves an intermediate step, the cysteinylglycine conjugate of 3MH (Cysgly-3-MH). acs.org This dipeptide conjugate is formed after the removal of the glutamate residue from the GSH-3MH precursor. It is subsequently broken down further to yield the Cys-3MH conjugate before the final release of the free thiol. acs.org The identification of Cysgly-3-MH in grape juices confirms its role as an intermediate in the degradation pathway of glutathione conjugates. acs.org

Origin in Hops and Malt

The initial thiol precursors are derived from raw agricultural materials used in beverage production. In brewing, both malt and hops have been identified as sources of 3MH precursors. researchgate.net Measurable amounts of 3MH have been detected in hop pellets of various cultivars. researchgate.net Furthermore, studies have found 3MH in unhopped beer but not in unhopped wort, indicating that malt provides precursors that are then converted by yeast during fermentation. researchgate.net These findings demonstrate that the foundation for the biogenesis of 3-MHA is laid by the chemical composition of these key plant-based ingredients. researchgate.netresearchgate.net

Table 1: Key Precursors of 3-Mercaptohexyl Acetate (3-MHA)

Precursor Name Abbreviation Description Conversion Efficiency to 3MH
S-3-(hexane-1-ol)-L-cysteine Cys-3MH A direct conjugate of 3MH with the amino acid cysteine. High une.edu.au
S-3-(hexan-1-ol)-glutathione GSH-3MH A conjugate of 3MH with the tripeptide glutathione. Low une.edu.au
S-3-(hexan-1-ol)-cysteinylglycine Cysgly-3-MH An intermediate conjugate formed during the breakdown of GSH-3MH. Intermediate Step acs.org

Enzymatic Biotransformation Mechanisms

The conversion of non-volatile precursors into aromatic thiols is a biochemical process driven by enzymes. Yeast, particularly strains of Saccharomyces cerevisiae, plays a pivotal role by producing the necessary enzymes that catalyze these transformations during fermentation. une.edu.aunih.gov

Role of β-lyase Enzymes in Thiol Release

The critical step in the formation of 3MH from its cysteine conjugate (Cys-3MH) is the cleavage of the carbon-sulfur (C-S) bond. acs.org This reaction is catalyzed by enzymes with carbon-sulfur β-lyase (C-S lyase) activity. mdpi.com These enzymes effectively release the volatile thiol from its non-volatile amino acid precursor. winetocellar.co.nzmdpi.com In S. cerevisiae, the cystathionine (B15957) β-lyase enzyme, encoded by the STR3 gene, has been shown to exhibit this activity, releasing 3MH from Cys-3MH. nih.gov Another gene, IRC7, has also been linked to the release of certain volatile thiols, and its expression level can influence the final aroma profile of the beverage. mdpi.comnih.gov The efficiency of this enzymatic release is a key factor determining the final concentration of 3MH and, consequently, 3-MHA in the finished product. une.edu.au

Yeast Alcohol Acetyltransferase (ATF) Activity in this compound Formation from 3-Mercaptohexan-1-ol

The conversion of 3MH to 3MHA is an esterification reaction catalyzed by the enzyme alcohol acetyltransferase (AAT), which is encoded by the ATF1 and ATF2 genes in Saccharomyces cerevisiae. researchgate.netnih.govnih.gov This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to 3MH, resulting in the formation of 3MHA. researchgate.net The activity of AAT is a key determinant of the final concentration of 3MHA in wine. Overexpression of the ATF1 gene in wine yeast strains has been shown to significantly increase the production of acetate esters, including 3MHA. nih.gov

Research has shown that the efficiency of this conversion can be influenced by the precursor of 3MH. une.edu.au 3MH is formed from two main precursors in grape juice: S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (GSH-3MH). researchgate.netune.edu.au While the conversion of Cys-3MH to 3MH is more efficient, the subsequent esterification of 3MH to 3MHA is higher when 3MH originates from GSH-3MH. une.edu.au This suggests that the type of precursor available in the grape must can influence the final aromatic profile of the wine. une.edu.au

Influence of Yeast Strains (e.g., Saccharomyces cerevisiae, Pichia kluyveri, Torulaspora delbrueckii) on Biogenesis

The choice of yeast strain for fermentation plays a pivotal role in the biogenesis of 3MHA. Different yeast species and even different strains within the same species exhibit varying levels of AAT activity and precursor utilization, leading to different concentrations of 3MHA in the final wine.

Saccharomyces cerevisiae : As the primary yeast used in winemaking, S. cerevisiae is the main producer of 3MHA. nih.gov However, the ability to release 3MH from its precursors and convert it to 3MHA varies significantly among different S. cerevisiae strains. mdpi.com Some strains are known for their high ester-producing capabilities and are specifically selected to enhance the fruity and floral aromas in wine. researchgate.net

Pichia kluyveri : This non-Saccharomyces yeast is recognized for its ability to significantly increase the concentration of 3MHA, particularly when used in co-fermentation with S. cerevisiae. ucdavis.edunih.govmdpi.com P. kluyveri has been shown to possess a remarkable capacity to release and esterify 3MH, leading to wines with more intense passion fruit aromas. mdpi.comnih.gov Studies have demonstrated that a sequential inoculation, where P. kluyveri is introduced before S. cerevisiae, can lead to higher levels of 3MHA. oup.com

Torulaspora delbrueckii : This yeast is another non-Saccharomyces species that can positively influence the aromatic profile of wine. mdpi.com While it is known for producing low levels of volatile acidity, its impact on 3MHA is more subtle compared to P. kluyveri. nih.gov However, sequential fermentation with T. delbrueckii and S. cerevisiae has been reported to result in higher concentrations of 3MH and its acetate. mdpi.com

Impact of Non-Saccharomyces Yeasts on this compound Levels

The use of non-Saccharomyces yeasts in co-fermentation or sequential inoculation with S. cerevisiae has become an increasingly popular strategy to modulate wine aroma and complexity. Several non-Saccharomyces species have been shown to positively impact the levels of 3MHA.

For instance, co-fermentation of Pichia kluyveri with S. cerevisiae has been found to enhance 3MHA concentrations in Sauvignon Blanc. oup.com This is attributed to the enzymatic activities of P. kluyveri that favor the release and esterification of 3MH. nih.gov Similarly, other non-Saccharomyces yeasts like Candida zemplinina have also shown the ability to produce noticeable amounts of 3MHA. ucdavis.edu The interaction between different yeast species during fermentation can create a synergistic effect, leading to a more complex and intense aromatic profile than what can be achieved with a single S. cerevisiae strain.

Influence of Yeast Combinations on 3MHA Production

Yeast CombinationImpact on 3MHA LevelsReference
Saccharomyces cerevisiae (monoculture)Variable, strain-dependent mdpi.com
Pichia kluyveri & S. cerevisiae (co-fermentation)Significant increase ucdavis.eduoup.com
Torulaspora delbrueckii & S. cerevisiae (sequential fermentation)Moderate increase mdpi.com
Candida zemplininaNoticeable production ucdavis.edu

Effect of Malolactic Fermentation on Thiol Profiles

Malolactic fermentation (MLF) is a secondary fermentation carried out by lactic acid bacteria (LAB), primarily Oenococcus oeni, which converts malic acid to lactic acid. nih.govresearchgate.net This process can influence the aromatic profile of wine, including the concentration of volatile thiols. While MLF is generally associated with changes in acidity and the production of diacetyl (buttery aroma), its effect on thiol profiles is less straightforward and can be strain-dependent. researchgate.netfrontiersin.org

Some studies suggest that MLF can lead to a decrease in the concentration of 3MHA due to the enzymatic activities of LAB. mdpi.com However, other research indicates that certain O. oeni strains can enhance the release of volatile thiols from their precursors. frontiersin.org The timing of MLF (co-inoculation with yeast versus sequential inoculation) can also impact the final thiol concentration. nih.gov Therefore, the effect of MLF on 3MHA levels is complex and depends on the specific LAB strain used and the winemaking conditions.

Environmental and Processing Factors Influencing Biogenesis

The biogenesis of 3MHA is not solely dependent on yeast metabolism but is also significantly influenced by various environmental and processing factors, from the vineyard to the winery.

Grape Ripening and Processing Operations (e.g., Freezing, Transportation, Fining, Enzyme Inhibition)

Grape Ripening : The concentration of 3MH precursors in grapes increases during ripening. zeginiswinery.com Therefore, the timing of harvest is a critical factor in determining the potential for 3MHA formation. mdpi.com Grapes harvested at optimal ripeness will have a higher concentration of these precursors, leading to a greater potential for the production of aromatic thiols during fermentation. mdpi.com

Processing Operations :

Mechanical Harvesting and Transportation : Mechanical harvesting can lead to an increase in the concentration of 3MH and 3MHA in the resulting wine compared to hand-picking. infowine.comresearchgate.netmdpi.com The mechanical action can cause damage to the grape skins, facilitating the release of precursors and their interaction with enzymes.

Freezing : Freezing of grapes or must can also impact the release of precursors, although the specific effects on 3MHA can vary.

Fining : Fining agents used to clarify the wine can potentially remove some of the thiol precursors or the volatile thiols themselves, thereby reducing the final concentration of 3MHA.

Enzyme Inhibition : The activity of enzymes involved in both the release of 3MH and its subsequent esterification can be inhibited by various factors, including the presence of certain metals or phenolic compounds.

Winemaking Practices and Fermentation Conditions

A range of winemaking practices and fermentation conditions can significantly influence the final concentration of 3MHA in wine.

Temperature : Fermentation temperature affects both yeast metabolism and the volatility of aroma compounds. Lower fermentation temperatures generally favor the production and retention of esters, including 3MHA. mdpi.com

Oxygen Management : Oxidation can be detrimental to the preservation of volatile thiols. researchgate.net Protecting the must and wine from excessive oxygen exposure is crucial for maintaining the concentration of 3MHA.

Nutrient Availability : The availability of nitrogen and other nutrients in the must can impact yeast health and metabolism, which in turn affects the production of enzymes and aroma compounds.

Sulfur Dioxide (SO2) Addition : SO2 is an antioxidant and antimicrobial agent commonly used in winemaking. It can help protect 3MHA from oxidation, but its impact on the biogenesis process is complex. researchgate.net

Impact of Winemaking Practices on 3MHA Levels

Practice/ConditionEffect on 3MHAReference
Low Fermentation TemperatureFavors production and retention mdpi.com
Oxygen ExposureDecreases concentration researchgate.net
Mechanical HarvestingIncreases concentration infowine.comresearchgate.net
Optimal Grape RipenessIncreases precursor concentration mdpi.com

Brewing Processes (e.g., Wort Boiling)

The formation of this compound (3MHA) in beer is intricately linked to the brewing process, with wort boiling playing a pivotal, albeit indirect, role in its biogenesis. While 3MHA itself is not formed during the boil, this crucial step significantly influences the availability of its direct precursor, 3-mercaptohexan-1-ol (3MH) researchgate.net. The metabolic pathway to 3MHA is completed later, during fermentation, by the enzymatic action of yeast.

The primary precursors of 3MH are non-volatile, sulfur-containing compounds present in both malt and hops. These precursors exist mainly as S-cysteine or S-glutathione conjugates (Cys-3MH and GSH-3MH). During the vigorous boiling of the wort, these odorless precursors undergo thermal degradation, leading to the release of the volatile thiol, 3MH. Research has demonstrated that the concentration of 3MH increases as the wort is boiled. This thermal release is temperature-dependent, with studies showing a more rapid increase in 3MH concentration at 100°C compared to 90°C researchgate.net.

Therefore, the conditions of the wort boil, such as temperature and duration, are critical in determining the initial concentration of 3MH that will be available to the yeast for subsequent conversion to 3MHA during fermentation. It is important to note that little to no 3MHA is found in the raw ingredients or in the wort post-boil. The biogenesis of 3MHA occurs when yeast, equipped with specific alcohol acyltransferase enzymes, esterifies the 3MH that was liberated during the boil.

Detailed Research Findings

Seminal research in this area has elucidated the behavior of 3MH during the wort boiling process. A study by Kishimoto et al. (2006) provided clear evidence of the increase in 3MH concentration during the boiling of hopped wort. Their findings illustrate that the thermal load applied during this stage is a key factor in unlocking the aromatic potential of the thiol precursors from hops and malt.

The following table, derived from the graphical data presented in the aforementioned study, quantifies the change in 3-mercaptohexan-1-ol (3MH) concentration over the course of a 90-minute wort boil.

Changes in 3-Mercaptohexan-1-ol (3MH) Concentration During Wort Boiling
Boiling Time (minutes)3MH Concentration (ng/L)
0~20
30~60
60~90
90~110

This data clearly demonstrates a progressive increase in the concentration of 3MH as the wort boiling proceeds. This increase in the precursor concentration is directly proportional to the potential for 3MHA formation during the subsequent fermentation stage, assuming a yeast strain with adequate alcohol acyltransferase activity is utilized. The selection of such a yeast strain is a critical strategy for brewers looking to enhance the tropical and fruity aromatic profile imparted by 3MHA.

Analytical Methodologies for 3 Mercaptohexyl Acetate Quantification and Characterization

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. mdpi.com For a volatile and reactive compound like 3-MHA, both gas and liquid chromatography have been successfully applied, each offering distinct advantages depending on the sample matrix and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds such as 3-MHA. researchgate.net This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer, which provides structural information by analyzing the mass-to-charge ratio of ionized molecules. springernature.com The choice of sample preparation and introduction method is critical for achieving the necessary sensitivity and accuracy.

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is well-suited for the analysis of volatile compounds in liquid or solid samples. researchgate.net It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes, including 3-MHA, partition between the sample matrix, the headspace, and the fiber coating. The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov

This method is advantageous as it is simple, fast, and avoids the use of organic solvents. nih.gov For the analysis of 3-MHA in wine, HS-SPME has been shown to provide detection limits close to the sensory threshold of the compound. nih.gov Optimization of parameters such as fiber coating, extraction time, temperature, and sample pH is crucial for method performance. A study comparing different sampling methods found HS-SPME to be a robust technique for routine analysis in the oenological field. nih.gov

Research Findings for HS-SPME-GC-MS Analysis of 3-MHA
ParameterFinding/ObservationSource
AdvantagesSolvent-free, simple, time-saving, suitable for routine analysis. nih.gov
Detection LimitClose to the sensory threshold value, suitable for oenological requirements. nih.gov
ComparisonDetection limits were found to be lower than a comparable SPE method. nih.gov
Optimized ConditionsExtraction of wine adjusted to pH 7 at 40°C for 40 min. researchgate.net

Solid Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from a complex matrix. awi.de In the context of 3-MHA analysis, a liquid sample (e.g., wine) is passed through a sorbent bed packed in a cartridge. The analyte of interest is retained on the sorbent while the matrix components are washed away. The retained 3-MHA is then eluted with a small volume of an organic solvent, which is subsequently concentrated and injected into the GC-MS system. nih.govlabrulez.com

SPE is an exhaustive enrichment method that can provide high recovery and concentration factors. nih.gov It has been successfully applied to quantify 3-MHA in wine, yielding results comparable to other methods like HS-SPME. nih.gov However, it is generally more time-consuming and requires the use of organic solvents. researchgate.net The choice of sorbent material is critical and is selected based on the physicochemical properties of the analyte and the sample matrix.

Research Findings for SPE-GC-MS Analysis of 3-MHA
ParameterFinding/ObservationSource
PrincipleExhaustive enrichment and concentration of analytes from a liquid matrix. nih.gov
ApplicationSuccessfully used to quantify 3-MHA and 3-mercaptohexan-1-ol (3-MH) in wine. nih.gov
ComparisonApplication to 52 different wines gave results similar to the HS-SPME method. nih.gov
DisadvantagesCan be more time-consuming and requires the use of organic solvents compared to HS-SPME. researchgate.net

Purge and Trap (P&T) is a dynamic headspace technique used for the extraction and concentration of volatile organic compounds (VOCs) from aqueous samples. thermofisher.comepa.gov An inert gas is bubbled (purged) through the sample, stripping the volatile compounds, which are then carried to a sorbent trap. After purging is complete, the trap is rapidly heated to desorb the analytes onto the GC column for analysis. clu-in.org

This technique is particularly effective for compounds with low water solubility and high volatility. A study describing a new P&T-GC-MS method for quantifying 3-MHA and 3-MH in wine reported that the procedure was faster and more sensitive than both HS-SPME and SPE. nih.gov The detection limits achieved were closer to the sensory thresholds of these thiols, highlighting the method's suitability for trace-level analysis. nih.gov Optimization of purge time, flow rate, and temperatures is essential for achieving high efficiency. nih.gov

Performance Comparison of P&T, HS-SPME, and SPE for Thiol Analysis
MethodRelative PerformanceKey FeatureSource
Purge and Trap (P&T)Faster and more sensitiveAchieves detection limits closer to sensory thresholds. nih.gov
HS-SPMEGood performance, solvent-freeSimpler procedure than P&T and SPE. nih.govnih.gov
SPEGood performance, exhaustiveProvides similar quantification results to HS-SPME. nih.govnih.gov

Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) is a highly sensitive and selective ionization technique. gcms.cz Unlike standard electron ionization (EI), NCI is a soft ionization method that often produces less fragmentation and a strong signal for the molecular ion or a related high-mass ion. gcms.cz This is particularly advantageous for analyzing electrophilic molecules—those that can readily capture a thermal electron—in complex matrices. americanlaboratory.com

While specific applications of GC-NCI-MS for 3-MHA are not widely documented, the technique holds significant potential. Thiols can be converted into electrophilic derivatives containing electronegative atoms, making them ideal candidates for NCI analysis. This derivatization would enhance selectivity and dramatically improve sensitivity, potentially allowing for detection at femtogram (10⁻¹⁵ g) levels. nih.gov The high selectivity of NCI reduces chemical noise from the matrix, which is a significant advantage when analyzing trace compounds in complex samples like wine or beer. gcms.cz

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of thiols like 3-MHA. researchgate.net This technique is particularly useful for analyzing thermally labile compounds or those that require derivatization for GC analysis. In LC-MS/MS, compounds are separated by liquid chromatography and then detected by a tandem mass spectrometer, which offers exceptional selectivity and sensitivity through monitoring specific fragmentation transitions of the target analyte. mdpi.com

An innovative LC-MS/MS method has been developed for the simultaneous quantification of the free and disulfide forms of 3-MHA and 3-MH. nih.gov This approach involves derivatization with a maleimide-based reagent followed by Stable Isotope Dilution Assay (SIDA) for accurate quantification. The method demonstrated excellent performance with very low detection limits (below 0.5 ng/L), accuracy ranging from 95 to 110%, and reproducibility of less than 15%. researchgate.netnih.gov Another approach utilized 4,4′-dithiodipyridine (DTDP) as a derivatizing agent prior to SPE and analysis by HPLC-MS/MS, achieving performance comparable to optimized GC-MS methods. acs.org

Performance of a SIDA-LC-MS/MS Method for 3-MHA Analysis
Performance MetricValue/RangeSource
Limit of Detection (LOD)< 0.5 ng/L researchgate.netnih.gov
Accuracy95 - 110% researchgate.netnih.gov
Repeatability (RSD)< 15% researchgate.netnih.gov
Intermediate Reproducibility (RSD)< 15% researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

NanoLC-MS/MS

Nano-liquid chromatography coupled with tandem mass spectrometry (nanoLC-MS/MS) has emerged as a powerful tool for the analysis of trace-level compounds like 3-MHA. mdpi.com The use of nano-flow rates significantly enhances ionization efficiency in the mass spectrometer source, leading to improved sensitivity. This technique offers high resolution and specificity, which is crucial for distinguishing 3-MHA from other components in a complex sample matrix. While not extensively documented specifically for 3-MHA, the principles of nanoLC-MS/MS are well-suited for analyzing low-concentration, volatile compounds, often following a derivatization step to improve retention on the nano-column and enhance detection. The benefits of this approach include reduced sample consumption and increased sensitivity, making it a promising avenue for future research in the comprehensive analysis of wine aromas. mdpi.comcoanntech.com

Stable Isotope Dilution Analysis (SIDA-LC-MS/MS)

Stable Isotope Dilution Analysis (SIDA) coupled with LC-MS/MS is considered the gold standard for accurate quantification of volatile thiols like 3-MHA in complex matrices such as wine. nih.gov This method involves the addition of a known amount of an isotopically labeled internal standard (e.g., deuterated 3-MHA) to the sample at the beginning of the analytical procedure. nih.govresearchgate.net Because the labeled standard is chemically identical to the analyte, it experiences the same matrix effects and losses during sample preparation and analysis. nih.gov

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, precise and accurate quantification can be achieved, effectively compensating for any variations in the analytical process. frontiersin.orgnih.gov SIDA-LC-MS/MS methods have demonstrated excellent performance, with high accuracy (ranging from 95% to 110% in different wine matrices) and good repeatability and intermediate reproducibility (RSD measurements inferior to 15%). nih.govresearchgate.net This high level of accuracy and precision makes it an invaluable tool for research and quality control in the wine industry.

Derivatization Strategies for Enhanced Detection

Due to the low volatility and high reactivity of thiols, derivatization is a common and often necessary step to improve their analytical characteristics for both gas chromatography (GC) and liquid chromatography (LC) analysis.

Ethyl Propiolate (ETP) Derivatization

Ethyl propiolate (ETP) is a derivatizing agent that reacts with thiols like 3-MHA to form stable thioacrylate derivatives. nih.govsemanticscholar.org This reaction typically occurs at a basic pH and is relatively rapid. researchgate.net The resulting derivatives are more volatile and less polar, making them suitable for GC-MS analysis. researchgate.netresearchgate.net The ETP derivatization method has been shown to be effective for the quantification of varietal thiols in wine, offering good reproducibility. nih.govresearchgate.net However, the detection limits achieved with this method can sometimes be above the sensory threshold of 3-MHA, and the requirement for pH adjustment of the wine sample can be a drawback. researchgate.net

Maleimide (B117702) Derivatization

Maleimide reagents are highly specific for thiol groups, reacting to form stable thioether bonds. tocris.comvectorlabs.com This derivatization is particularly useful for LC-MS analysis. An innovative method based on maleimide derivatization followed by SIDA-LC-MS/MS has been developed for the analysis of free thiols, including 3-MHA. nih.govresearchgate.net This approach allows for in-situ disulfide reduction, enabling the quantification of both free and bound forms of the thiol. nih.govresearchgate.net The reaction with maleimides is chemoselective for thiols within a pH range of 6.5 to 7.5. vectorlabs.com This specificity, combined with the high sensitivity of LC-MS/MS, results in a method with very low detection limits. nih.govresearchgate.net

PFBBr Derivatization

Pentafluorobenzyl bromide (PFBBr) is a widely used derivatizing agent for thiols, converting them into more volatile and less polar pentafluorobenzyl thioethers. mdpi.comencyclopedia.pub This derivatization enhances the suitability of the analytes for GC analysis, particularly with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), which are highly sensitive to electrophilic compounds like the PFBBr derivatives. encyclopedia.pub The derivatization reaction involves the nucleophilic substitution of the bromide by the thiol's sulfur atom. mdpi.comencyclopedia.pub While PFBBr is a toxic reagent, its high selectivity and reaction efficiency mean that only small amounts are required, minimizing safety concerns. mdpi.comencyclopedia.pub Methods employing PFBBr derivatization have achieved good results in the detection of thiols in wine. researchgate.net

Detection and Quantification Limits in Complex Matrices

The detection and quantification limits for 3-MHA are highly dependent on the analytical method employed and the complexity of the sample matrix, such as wine.

Analytical MethodDerivatization AgentMatrixDetection Limit (ng/L)Quantification Limit (ng/L)
SIDA-LC-MS/MSMaleimideWine< 0.5Not specified
GC-MSEthyl Propiolate (ETP)Model Wine40.0Not specified
GC-MSEthyl Propiolate (ETP)White Wine120.9Not specified

This table presents a summary of detection and quantification limits for 3-Mercaptohexyl acetate (B1210297) using different analytical methodologies and derivatization agents in various matrices.

The SIDA-LC-MS/MS method with maleimide derivatization has demonstrated exceptionally low detection limits, below 0.5 ng/L in wine, which is significantly lower than the perception threshold of 3-MHA. nih.govresearchgate.net This high sensitivity is crucial for understanding the contribution of this compound to wine aroma, even at very low concentrations.

For the ETP derivatization followed by GC-MS, the detection limits are higher. In a model wine, the detection limit for 3-MHA was 40.0 ng/L, while in a more complex white wine matrix, it increased to 120.9 ng/L. nih.govresearchgate.net These values are above the typical sensory perception threshold of 3-MHA, which is around 2-4 ng/L. researchgate.net This indicates that while the ETP method is useful, it may not be sensitive enough to quantify 3-MHA at concentrations that are still sensorially relevant.

The choice of analytical method and derivatization strategy is therefore a critical consideration, balancing factors such as sensitivity, selectivity, accuracy, and the specific requirements of the research or quality control objective.

Challenges in Thiol Analysis (e.g., Oxidation, Low Concentration, Chromatographic Behavior)

The analysis of 3-mercaptohexyl acetate and other volatile thiols in complex matrices like food and beverages is an inherently challenging task. mdpi.comresearchgate.net These challenges stem from a combination of the compound's intrinsic chemical properties and its typical occurrence in trace amounts. researchgate.netnih.gov Successfully quantifying and characterizing this compound requires overcoming significant analytical hurdles related to its reactivity, low concentration, and chromatographic behavior. nih.govnih.gov

One of the primary difficulties is the high reactivity of the thiol group, which is susceptible to oxidation. nih.gov This instability can lead to the degradation of this compound during sample preparation and analysis, resulting in inaccurate quantification. nih.gov The complex composition of matrices such as wine and beer, which contain numerous other volatile and non-volatile compounds, further complicates the isolation and analysis of this specific thiol. mdpi.comresearchgate.net

Another major challenge is the extremely low concentration at which this compound is typically present, often in the nanogram per liter (ng/L) range. mdpi.comresearchgate.net Its odor detection threshold is also exceptionally low, meaning that even at these trace levels, it has a significant impact on the aroma profile. mdpi.com Consequently, analytical methods must be highly sensitive to detect and accurately quantify this compound. nih.gov

The chromatographic behavior of volatile thiols can also be problematic. nih.gov Direct analysis of free thiols can be hindered by their polarity and potential for poor peak shape, making accurate quantification difficult. nih.gov To address these issues, analytical methods often incorporate a derivatization step. This process converts the thiol into a more stable and less polar derivative, improving its chromatographic properties and detectability, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov However, derivatization adds complexity and an extra step to the analytical workflow.

ChallengeDescriptionImpact on Analysis of this compound
High Reactivity / Oxidation The sulfhydryl (-SH) group is easily oxidized, leading to the formation of disulfides or other oxidation products. nih.govresearchgate.netLoss of analyte during sample storage, preparation, and analysis, leading to underestimation of its concentration. nih.gov
Low Concentration Present at trace to ultra-trace levels (ng/L) in matrices like wine and beer. researchgate.netnih.govRequires highly sensitive analytical instrumentation and methods with very low detection limits to achieve accurate quantification. nih.gov
Complex Sample Matrix Found in intricate mixtures such as wine, which contain a vast array of other compounds (e.g., polyphenols, other volatiles). mdpi.comresearchgate.netMatrix components can interfere with the isolation and detection of the target analyte, potentially causing ion suppression in mass spectrometry. mdpi.com
Poor Chromatographic Behavior As a polar and reactive compound, it can exhibit poor peak shape and tailing in gas chromatography. nih.govCan lead to inaccurate integration and quantification. Often necessitates derivatization to improve volatility and chromatographic performance. nih.gov

Application in Routine Analysis and Quality Control

Given the significant impact of this compound on the aroma of products like wine and beer, its quantification is crucial for routine analysis and quality control in the food and beverage industry. mdpi.comresearchgate.net Monitoring the concentration of this potent aroma compound allows producers to ensure batch-to-batch consistency and maintain a desired sensory profile. nih.gov

In the wine industry, for example, this compound is a key varietal aroma compound, particularly in Sauvignon Blanc, contributing desirable notes of passionfruit and grapefruit. mdpi.comives-openscience.eu Its concentration can be influenced by viticultural practices, yeast strain selection during fermentation, and winemaking techniques. researchgate.netacs.org Therefore, routine analysis enables winemakers to make informed decisions to optimize the aromatic quality of their wines.

Several advanced analytical techniques are employed for the quantification of this compound. These methods are chosen for their high sensitivity and selectivity, which are necessary to overcome the challenges mentioned previously. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique, often involving a pre-concentration step like headspace solid-phase microextraction (HS-SPME) and on-fiber derivatization. nih.govacs.org Another powerful method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can offer excellent performance with very low detection limits. researchgate.netnih.gov

The implementation of these analytical methods in a routine quality control setting helps to:

Monitor Fermentation: Track the release and formation of this compound during the fermentation process. researchgate.net

Assess Raw Materials: Evaluate the potential of raw materials, such as grapes or hops, to produce the desired thiol concentrations. researchgate.net

Final Product Specification: Ensure the final product meets specific aromatic profiles and quality standards.

Process Optimization: Provide data to optimize production processes for a consistent and desirable aroma profile. researchgate.net

While highly effective, some of the most sensitive analytical methods, such as LC-MS/MS, may not be readily available in all quality control laboratories due to the cost and complexity of the instrumentation. researchgate.net Nevertheless, the development of more streamlined and robust methods continues to be an area of active research to make the routine analysis of this compound more accessible for quality control purposes. researchgate.netnih.gov

Analytical MethodCommon Application for 3-MHATypical Detection Limits (ng/L)Reference
GC-MS with Derivatization Quantification in wine and beer after extraction and conversion to a more stable derivative.0.3 - 17 nih.gov
HS-SPME-GC-MS Routine analysis in wine for quality control, often with on-fiber derivatization.~1 acs.org
LC-MS/MS High-sensitivity quantification of free and bound forms in wine, useful for research and advanced QC.< 0.5 nih.gov
Purge and Trap-GC-EIMS Sensitive method for quantifying volatile thiols in wine.< Sensory Thresholds nih.gov

Sensory Science and Olfactory Perception of 3 Mercaptohexyl Acetate

Aroma Descriptors and Qualities Associated with 3-Mercaptohexyl Acetate (B1210297)

The olfactory profile of 3-mercaptohexyl acetate is multifaceted, primarily celebrated for its contribution of intense tropical fruit aromas, though it can also present green or herbaceous notes.

At low concentrations, this compound is strongly associated with a vibrant spectrum of tropical fruit aromas. It imparts a distinct tropical fruit character, with specific standout notes of passion fruit, grapefruit, and guava. perfumerflavorist.comulprospector.comucdavis.edu This compound is a key contributor to the varietal aroma of wines like Sauvignon blanc, where it provides these characteristic exotic fruit notes. ucdavis.eduives-openscience.eu The aroma is often described as sulfurous and fruity, reminiscent of passion fruit and black currant buds. thegoodscentscompany.com In flavor applications, it is used to add freshness and complexity to fruit profiles, lending a juicy quality to mango and tropical blends. perfumerflavorist.com

In addition to its dominant fruit notes, this compound can also exhibit vegetal or herbaceous characteristics. Descriptors such as "box tree" or "boxwood" are used to characterize its aroma, particularly in the context of wine. ucdavis.eduwinetocellar.co.nzaz3oeno.com These notes are often associated with one of the compound's specific stereoisomers. nih.govresearchgate.net

Enantiomeric Differences in Aroma Perception

This compound is a chiral molecule, existing in two non-superimposable mirror-image forms known as enantiomers: (R)-3-mercaptohexyl acetate and (S)-3-mercaptohexyl acetate. Research has demonstrated that these two enantiomers possess distinct aroma profiles and perception thresholds.

Table 1: Aroma Profiles of this compound Enantiomers

EnantiomerAssociated Aroma DescriptorsSource
(R)-3-Mercaptohexyl acetatePassion fruit nih.govresearchgate.net
(S)-3-Mercaptohexyl acetateHerbaceous, Boxwood nih.govresearchgate.net

Olfactory Thresholds and Odor Activity Values (OAVs)

Volatile thiols like this compound are known for being olfactively potent, meaning they can be detected by the human nose at extremely low concentrations. This is quantified by the olfactory or perception threshold, which is the minimum concentration of a substance that can be detected. This compound has a very low perception threshold, measured in nanograms per liter (ng/L). ives-openscience.eu

The perception thresholds for the two enantiomers of 3MHA have been found to be different. The (S)-enantiomer, with its boxwood aroma, has a lower threshold (2.5 ng/L) than the (R)-enantiomer, which is reminiscent of passion fruit (9 ng/L). nih.govresearchgate.net Another study reported a general odor threshold for 3MHA as 4.2 ng/L. ucdavis.edu

Table 2: Reported Olfactory Thresholds of this compound

Compound/EnantiomerPerception Threshold (in model wine/hydroalcoholic solution)Source
(R)-3-Mercaptohexyl acetate9 ng/L nih.govresearchgate.net
(S)-3-Mercaptohexyl acetate2.5 ng/L nih.govresearchgate.net
This compound (general)4.2 ng/L ucdavis.edu

Sensory Interactions and Synergistic/Antagonistic Effects

The final perceived aroma of a complex mixture like wine is not simply the sum of its individual components. Volatile compounds can interact with each other, leading to synergistic effects (where the perceived intensity is enhanced) or antagonistic effects (where the perception of an aroma is suppressed).

In many wines, particularly Sauvignon blanc, this compound coexists with other potent volatile thiols, such as 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP). winetocellar.co.nz The combination of these three thiols is crucial to the characteristic varietal aroma. winetocellar.co.nz 3MH contributes notes of citrus, grapefruit, and passion fruit, while 4MMP provides scents of box tree and black currant. ucdavis.eduwinetocellar.co.nz The interplay between the passion fruit notes of 3MHA, the grapefruit character of 3MH, and the box tree aroma of 4MMP creates the complex and recognizable aromatic profile of these wines.

However, interactions can also be antagonistic. Studies have shown that the presence of other sulfur compounds can suppress the desirable aromas of varietal thiols. For example, reductive sulfur compounds can significantly mask the positive tropical fruit aromas associated with both 3MH and 3MHA. ives-openscience.eu Research has also pointed to complex sensory interactions between 3MHA and 4MMP, where the combined effect on aroma attributes is not straightforwardly additive.

Interactions with Esters (e.g., Ethyl Hexanoate (B1226103), Linalool (B1675412), 2-Phenylethyl Acetate)

The perception of this compound is not solely dependent on its concentration but is also significantly modulated by its interaction with other volatile compounds in wine, particularly esters. Esters are a large family of compounds responsible for many of the fruity and floral notes in wine. Research indicates that the presence of esters can significantly alter the sensory expression of 3MHA, often leading to a more complex and integrated aromatic profile.

When 3MHA is perceived in conjunction with esters, the resulting aroma is often described as more distinctly fruity. Studies have shown that esters can shift the perception of thiols from potentially earthy or grassy notes to more desirable tropical fruit characteristics such as passionfruit and citrus. winemakersresearchexchange.com For instance, the interaction between 3-Mercaptohexan-1-ol (3MH), a closely related thiol, and esters like ethyl hexanoate and linalool has been observed to enhance fruity and floral dimensions in Chenin Blanc wines. researchgate.netsemanticscholar.org Ethyl hexanoate is known for its apple and pineapple aromas, while linalool contributes floral, citrus-like scents. researchgate.netoenobrands.com Similarly, 2-phenylethyl acetate, with its characteristic rose and honey notes, can interact with 3MHA to create a more complex and appealing bouquet. researchgate.netnih.gov In one study, it was found that 3MHA can reduce the 'sweet', 'floral', and 'muscat' character of linalool and 2-phenylethyl acetate. researchgate.netresearchgate.net

Sensory Interactions of this compound with Esters

EsterTypical Aroma Descriptors of EsterObserved Interaction with 3MHAResulting Aroma Perception
Ethyl HexanoateApple, pineapple, fruityEnhancement of fruity notesIncreased perception of tropical and ripe fruit
LinaloolFloral, citrus (bergamot, lavender)Reduction of floral and muscat notes by 3MHAA more integrated and complex floral-fruit profile
2-Phenylethyl AcetateRose, honey, floralReduction of sweet and floral notes by 3MHAA nuanced bouquet with intertwined fruity and floral characteristics

Interactions with Methoxypyrazines

Methoxypyrazines are another class of potent aroma compounds, typically responsible for the "green" or herbaceous notes in wines like Sauvignon Blanc, such as bell pepper and asparagus. osti.gov The interaction between this compound and methoxypyrazines is often described as one of mutual suppression.

High concentrations of methoxypyrazines can diminish the perception of the tropical fruit aromas associated with 3MHA. Conversely, the presence of 3MHA and other volatile thiols can mask the vegetative characteristics of methoxypyrazines, making the wine appear less "green" and more fruit-forward. osti.gov This antagonistic relationship is crucial in defining the style of a wine; a balance between these two classes of compounds is often sought to achieve a complex and harmonious aromatic profile. For example, in Sauvignon Blanc, a desirable range for 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), a key methoxypyrazine, is considered to be 8-15 ng/L to avoid overpowering the fruity thiol notes. winetocellar.co.nz

Temporal Sensory Interactions

The perception of wine aroma is a dynamic process that evolves from the initial smell (orthonasal perception) to the aromas perceived during tasting (retronasal perception). Temporal sensory methods, such as Temporal Dominance of Sensations (TDS) and Temporal Rate-All-That-Apply (TRATA), have been employed to understand how the perception of aromas unfolds over time. ives-openscience.eunih.gov

A study investigating the temporal sensory interaction between 3-Mercaptohexan-1-ol (3MH), 3MHA, and ethanethiol (B150549) (a reductive sulfur compound) revealed that the interplay between these compounds is not static. ives-openscience.eu The research showed that the positive tropical aromas associated with 3MH and 3MHA can be suppressed by the presence of reductive compounds. ives-openscience.eu Furthermore, some of these sensory interactions only become apparent 60 to 120 seconds after the initial evaluation, highlighting the importance of considering the entire tasting experience when assessing the impact of 3MHA. ives-openscience.eu This indicates that the initial impression of a wine's aroma may differ from the lingering aromatic profile.

Matrix Effects on Perception

The wine matrix, which encompasses all the non-volatile components of wine such as ethanol, sugars, acids, and phenolic compounds, plays a critical role in the perception of aroma compounds like this compound. nih.govnih.gov These components can influence the volatility of aroma compounds, thereby affecting their release into the headspace of the glass and their perception by the taster.

Influence on Overall Aroma Intensity and Quality

However, the influence of 3MHA on wine quality is concentration-dependent. While moderate concentrations are associated with pleasant aromas of passionfruit and guava, excessively high concentrations can lead to an aroma described as "sweaty". winemakersresearchexchange.com This underscores the importance of viticultural and winemaking practices that can modulate the levels of 3MHA to achieve an optimal aromatic balance. The conversion of 3MH to 3MHA can be beneficial as 3MHA has a much lower olfactory threshold, thus increasing the aromatic intensity from citrus to more tropical fruit notes. oenobrands.com

Contribution to Varietal Aroma Profiles (e.g., Sauvignon Blanc, Semillon, Chenin Blanc, Welschriesling)

This compound is a key contributor to the varietal character of several grape varieties, often in synergy with other compounds like 3-Mercaptohexan-1-ol (3MH) and various esters and methoxypyrazines. winetocellar.co.nzajevonline.org

Sauvignon Blanc: This variety is perhaps the most famously associated with 3MHA. ajevonline.org In Sauvignon Blanc wines, 3MHA is a primary driver of the characteristic tropical fruit notes, such as passion fruit and grapefruit, as well as nuances of box tree. researchgate.netlincoln.ac.nz The concentration of 3MHA in Sauvignon Blanc can vary significantly, contributing to the diverse styles of this wine, from the more herbaceous profiles to the intensely tropical expressions, particularly from regions like Marlborough, New Zealand. researchgate.net

Semillon: In both dry and sweet Semillon wines, 3MHA plays a role in the aromatic profile. In dry white Semillon, the ratio of the R and S enantiomers of 3MHA is approximately 30:70. nih.gov It contributes to the fruity and sometimes herbaceous notes of the wine. researchgate.net

Chenin Blanc: Research has confirmed that 3MHA is found in significant concentrations in Chenin Blanc wines, often well above its aroma threshold, indicating its important contribution to the varietal aroma. nih.govsawine.co.za It imparts tropical fruit and passion fruit notes, challenging the perception of Chenin Blanc as a "neutral" variety. sawine.co.za

Welschriesling: This Central and Eastern European variety also benefits from the aromatic contribution of 3MHA. Studies have shown that specific yeast strains can enhance the production of 3MHA during the fermentation of Welschriesling, leading to wines with more pronounced tropical fruit characteristics.

Contribution of this compound to Varietal Aroma Profiles

Grape VarietyTypical Aroma Descriptors Associated with 3MHATypical Concentration Range in Wine (ng/L)Perception Threshold (ng/L)
Sauvignon BlancPassion fruit, guava, box tree, grapefruit0 - 25004.2
SemillonFruity, herbaceous, passion fruitOften present above threshold4.2
Chenin BlancTropical fruit, passion fruit, guavaFrequently above threshold4.2
WelschrieslingTropical fruitConcentration varies with yeast strain4.2

Q & A

Q. What analytical methods are recommended for detecting 3MHA in complex matrices like wine?

3MHA is typically quantified using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) . A validated approach involves on-fibre derivatization with pentafluorobenzyl bromide to enhance sensitivity, achieving detection limits at ng/L levels . Key parameters include fiber coating selection (e.g., carboxen/polydimethylsiloxane), extraction time (30–60 min), and temperature optimization (35–45°C) to balance volatility and matrix interference . Internal standards like d8-3MH improve precision in quantification .

Q. How does 3MHA biosynthesis occur during wine fermentation?

3MHA is synthesized via yeast-mediated acetylation of 3-mercaptohexanol (3MH), a thiol released from cysteine-S-conjugate precursors in grape must. Saccharomyces cerevisiae strains with high acetyltransferase activity (e.g., VL3, EC1118) drive this conversion. Experimental designs should control nitrogen availability (≥250 mg/L YAN), as low nitrogen limits precursor uptake and thiol production . Fermentation at 18–20°C optimizes enzymatic activity while minimizing volatile loss .

Q. What is the sensory threshold of 3MHA, and how does it influence wine aroma?

3MHA has a detection threshold of 1.2 ng/L in wine, contributing passion fruit, guava, and box-tree aromas . Sensory analysis protocols recommend trained panels using descriptive analysis (e.g., ISO 8586) to differentiate 3MHA’s impact from co-occurring thiols like 3MH and 4MMP. Dose-response curves and ANOVA are used to statistically validate aroma contributions .

Advanced Research Questions

Q. How can contradictory data on precursor contributions to 3MHA be resolved?

Studies report conflicting roles of cysteine vs. glutathione conjugates as 3MHA precursors. To address this, use isotopically labeled precursors (e.g., d4-cysteine) in model fermentations and track conversion via multiple reaction monitoring (MRM) MS . Recent work shows glutathione conjugates dominate in low-nitrogen conditions, while cysteine derivatives prevail in nitrogen-rich musts . Multivariate analysis (e.g., PCA) helps disentangle precursor-pathway interactions .

Q. What methodologies enable cross-beverage analysis of 3MHA in wine and beer?

For beer, adjust HS-SPME conditions to account for higher carbohydrate and protein matrices: use divinylbenzene/carboxen/polydimethylsiloxane fibers and pre-incubation at 50°C. Quantify 3MHA alongside hop-derived terpenes using GC-negative chemical ionization (NCI)-MS for enhanced selectivity . Compare metabolic signatures using yeast knockout strains (e.g., Δirc7) to isolate species-specific pathways .

Q. How can SPME parameters be optimized for 3MHA quantification in high-ethanol matrices?

Ethanol (>12% v/v) suppresses 3MHA extraction efficiency. Mitigate this by diluting samples to ≤10% ethanol, adding NaCl (25% w/v) to salting-out effects, and using stable isotope dilution analysis (SIDA) with d5-3MHA to correct matrix-induced variability . Validate recovery rates (85–110%) via spike-and-recovery experiments across pH 3.0–4.0 .

Q. What enzymatic pathways in non-Saccharomyces yeasts influence 3MHA production?

Metschnikowia pulcherrima and Torulaspora delbrueckii exhibit unique β-lyase activity, releasing 3MH from precursors. Co-inoculation with S. cerevisiae enhances 3MHA yields by 30–50% via synergistic acetylation. Use RNA-seq to map gene expression (e.g., ATF1, IRC7) and CRISPR-Cas9 to engineer yeast strains with enhanced thiol production .

Q. How do temporal dynamics of 3MHA formation vary during fermentation?

3MHA peaks at mid-fermentation (day 4–6) due to yeast growth phase-dependent acetyltransferase activity. Monitor kinetics via time-series sampling and LC-MS/MS. Temperature shifts (e.g., 15°C → 20°C at day 3) can prolong production phases. Kinetic modeling (e.g., Monod equations) predicts 3MHA accumulation under varying nutrient regimes .

Methodological Notes

  • Data Validation : Use triplicate fermentations and inter-laboratory comparisons to address reproducibility issues in thiol quantification .
  • Advanced Instrumentation : High-resolution MS (e.g., Q-TOF) resolves co-eluting isomers (e.g., 3MHA vs. 3-mercaptohexyl butyrate) .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Mercaptohexyl acetate
Reactant of Route 2
Reactant of Route 2
3-Mercaptohexyl acetate

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